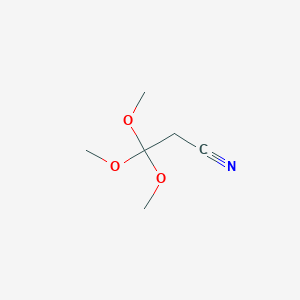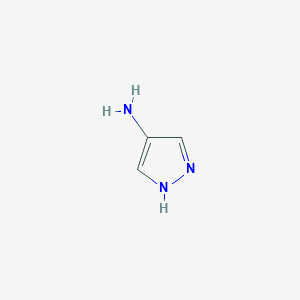
2-Cloro-5-nitropiridina
Descripción general
Descripción
2-Chloro-5-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2. It is a colorless solid that is soluble in water and has a pungent odor. 2-Chloro-5-nitropyridine is a versatile intermediate in organic synthesis, and has been used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as an intermediate in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Síntesis orgánica y química medicinal
La 2-Cloro-5-nitropiridina sirve como un intermedio valioso en la síntesis orgánica. Los investigadores la utilizan para crear moléculas más complejas al introducir átomos de halógeno en el anillo de piridina. En química medicinal, este compuesto juega un papel crucial en la síntesis de Tri-Biocinas, una clase de agentes antimicrobianos. Además, contribuye al desarrollo de fármacos cardiotónicos, agentes antivirales, desinfectantes y medicamentos antiarrítmicos .
Materiales orgánicos que contienen nitro
Debido a sus propiedades únicas, la this compound se puede incorporar en materiales orgánicos ópticos no lineales (NLO). Estos materiales tienen aplicaciones en almacenamiento de datos ópticos de alta densidad, modulación electro-óptica, conversión de frecuencia, dispositivos láser y generación y detección de terahercios (THz) .
Intermediarios farmacéuticos
El compuesto se encuentra en uso como un intermedio farmacéutico. Los investigadores aprovechan su reactividad química para sintetizar nuevos candidatos a fármacos u optimizar los existentes. Su papel en el desarrollo de fármacos se extiende más allá de los antimicrobianos a otras áreas terapéuticas .
Estudios de crecimiento y estructura de cristales
Los científicos estudian la perfección cristalina y el crecimiento de cristales de this compound. Comprender las estructuras cristalinas ayuda a optimizar sus propiedades para aplicaciones específicas. Estos cristales pueden tener potencial en dispositivos optoelectrónicos, sensores y materiales fotónicos .
Reacciones de apertura de anillo
Los investigadores han aislado intermediarios de cadena abierta resultantes de la reacción de apertura de anillo de la this compound con deuteróxido de sodio. Estos intermediarios se han caracterizado utilizando diversas técnicas espectroscópicas. Tales estudios contribuyen a nuestra comprensión de los mecanismos de reacción y los patrones de reactividad .
Mecanismo De Acción
Target of Action
It’s known that this compound can cause irritation to the skin, eyes, and respiratory system
Mode of Action
It’s known that the compound can participate in nucleophilic aromatic substitution (SNAr) reactions , which involve the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile This reaction mechanism could potentially lead to the formation of new compounds with biological activity.
Result of Action
It’s known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may induce inflammatory responses or other cellular changes in these tissues.
Action Environment
The action of 2-Chloro-5-nitropyridine can be influenced by various environmental factors. For instance, its stability and reactivity might be affected by temperature, pH, and the presence of other chemicals. Moreover, its efficacy and safety could be influenced by the physiological condition of the target tissues, such as their hydration status, pH, and metabolic activity . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVFQBTJPBRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Record name | 2-chloro-5-nitropyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196525 | |
| Record name | Pyridine, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4548-45-2 | |
| Record name | 2-Chloro-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4548-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004548452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-nitropyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 2-Chloro-5-nitropyridine is C5H3ClN2O2, and its molecular weight is 170.56 g/mol. []
ANone: Several spectroscopic techniques have been employed to characterize 2-Chloro-5-nitropyridine:
- NMR Spectroscopy: 1H NMR studies have been used to analyze the conformational preferences of products formed in reactions with 2-Chloro-5-nitropyridine, specifically focusing on arylthio-dechlorination reactions. [, ]
- IR Spectroscopy: Infrared spectroscopy has been used to analyze the NH stretching frequencies of 2-Chloro-5-nitropyridine derivatives, providing insights into the electronic effects of substituents on the pyridine ring. []
- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy has been used to study the absorption characteristics of 2-Chloro-5-nitropyridine derivatives, particularly the influence of substituents on the position of absorption bands. []
- Chlorine NQR: Chlorine nuclear quadrupole resonance (NQR) has been utilized to study the electronic environment around the chlorine atom in 2-Chloro-5-nitropyridine. []
ANone: While specific stability data under diverse conditions is limited in the provided research, 2-Chloro-5-nitropyridine is known to be reactive towards nucleophiles, particularly in the presence of bases. [, , , , , , , ] It readily undergoes nucleophilic aromatic substitution reactions. [, , , , ] The choice of solvent can significantly impact its reactivity and reaction pathway. [, , , , ]
ANone: The provided research focuses primarily on the use of 2-Chloro-5-nitropyridine as a reagent in organic synthesis. [1-35] There is no mention of its direct use as a catalyst.
ANone: Yes, computational chemistry techniques have been employed. AM1 calculations were used to investigate the conformational preferences of 2-arylthio-5-nitropyridines, derivatives of 2-Chloro-5-nitropyridine. [] Additionally, density functional theory (DFT) calculations have been performed on 2-Chloro-5-nitropyridine to determine its first-order hyperpolarizability values, HOMO-LUMO energies, Mulliken charge distribution, and molecular electrostatic potential. []
ANone: Research indicates that the position of the nitro group relative to the chlorine atom significantly influences the reactivity of 2-Chloro-5-nitropyridine in nucleophilic aromatic substitution reactions. [, , ] The presence of electron-withdrawing groups, like the nitro group, enhances its reactivity towards nucleophiles. [, , , ] For instance, 2-Chloro-5-nitropyridine, having a "para-like" arrangement, generally exhibits higher reactivity compared to 2-Chloro-3-nitropyridine, with an "ortho-like" arrangement. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














